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4-Aminophenyl 4-aminobenzoate

Flexible printed circuits Low-CTE polymers Polyesterimide films

APAB is a critical aromatic diamine monomer for synthesizing poly(ester imide) films that demand ultra-low CTE (≈3.3 ppm K⁻¹), low dielectric constant (Dk=2.53–2.76), and high thermal stability (Tg >429°C). Its rigid ester linkage and para-substitution deliver exceptional in-plane orientation and processability, outperforming flexible diamines like ODA. Ideal for flexible printed circuits, 5G mmWave insulation, and aerospace coatings. Contact us for bulk pricing and technical support.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 20610-77-9
Cat. No. B1283101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenyl 4-aminobenzoate
CAS20610-77-9
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)N
InChIInChI=1S/C13H12N2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H,14-15H2
InChIKeyLOCTYHIHNCOYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminophenyl 4-aminobenzoate (APAB) CAS 20610-77-9: Polymer Monomer for Advanced Dielectric and Thermally Stable Materials


4-Aminophenyl 4-aminobenzoate (APAB, CAS 20610-77-9), also known as 4-aminobenzoic acid 4-aminophenyl ester, is an aromatic diamine monomer characterized by a rigid-rod ester linkage between two para-substituted phenyl rings . With a molecular formula of C₁₃H₁₂N₂O₂, a molecular weight of 228.25 g/mol, and a melting point range of 179.0–183.0 °C [1], APAB is primarily employed in the synthesis of high-performance poly(ester imide)s (PEsIs) and polyimides for applications demanding low dielectric constants, low coefficients of thermal expansion (CTE), and high thermal stability .

Why Generic Substitution of 4-Aminophenyl 4-aminobenzoate (CAS 20610-77-9) Fails: Differentiated Performance in Low-CTE and Low-Dielectric Polymer Systems


The substitution of 4-aminophenyl 4-aminobenzoate (APAB) with other in-class aromatic diamines, such as 4,4'-oxydianiline (ODA) or p-phenylenediamine (PDA), is not straightforward due to the unique combination of its rigid ester linkage and terminal amine functionalities. This structure imparts a specific balance of processability, in-plane orientation during thermal imidization, and resulting film properties that are not replicated by other diamines [1]. While ODA introduces flexibility that can compromise CTE, APAB's para-ester linkage acts as a rod-like segment that facilitates thermal imidization-induced in-plane orientation, a critical factor for achieving extremely low CTE values [2]. The specific quantitative evidence for these performance differentiators is detailed in Section 3.

Quantitative Performance Differentiation Guide: 4-Aminophenyl 4-aminobenzoate (CAS 20610-77-9) vs. Key Diamine Comparators


Coefficient of Thermal Expansion (CTE): APAB-based PEsI vs. PDA-based PEsI and Copper Foil

Poly(ester imide) (PEsI) films derived from APAB exhibit an extremely low linear coefficient of thermal expansion (CTE) that is comparable to systems based on the more rigid p-phenylenediamine (PDA) and significantly lower than that of copper foil [1]. This performance is attributed to the para-ester linkage in APAB, which promotes in-plane orientation during thermal imidization [2].

Flexible printed circuits Low-CTE polymers Polyesterimide films

Dielectric Performance at High Frequency: APAB-based Copolymer Properties

Copolymers synthesized using APAB, 4,4′-BPDA, and TFMB demonstrate a low dielectric constant and an exceptionally low dissipation factor at 10 GHz [1]. These properties are essential for minimizing signal loss in high-frequency electronic applications. The values represent a significant improvement over conventional polyimide systems like PMDA-ODA, which typically exhibit higher dielectric constants [2].

High-frequency electronics Low-dielectric materials 5G applications

Water Absorption Performance: APAB-based PEsI vs. BPTP-based PEsI

While APAB-based poly(ester imide) (PEsI) systems are known for low water absorption, direct comparative studies show that systems based on bis(4-aminophenyl)terephthalate (BPTP) achieve even lower water absorption values [1]. This provides a quantitative benchmark for the performance of APAB-derived materials and highlights the impact of monomer structure on hygroscopic properties.

Moisture resistance Polymer reliability Polyesterimide films

Thermal Stability: APAB's Role in Achieving High Glass Transition Temperatures (Tg)

The incorporation of APAB as a rigid diamine monomer enables the synthesis of polyimides with exceptionally high glass transition temperatures (Tg). In a specific polyimide system, a Tg of 429.3 °C was achieved at a 40% APAB content, and this value could be further increased by post-curing heat treatment [1]. These Tg values are substantially higher than those of conventional polyimides derived from flexible diamines like ODA (Tg ~ 400 °C) [2].

High-temperature polymers Thermoplastic polyimides Thermal stability

Proven Application Scenarios for 4-Aminophenyl 4-aminobenzoate (CAS 20610-77-9) in Advanced Material Science


Flexible Printed Circuit (FPC) Substrates

APAB is a critical monomer for synthesizing poly(ester imide) (PEsI) films used as base materials in flexible printed circuit boards (FPCs) . The quantitative evidence demonstrates that APAB-based PEsI films achieve a CTE of approximately 3.3 ppm K⁻¹ [1], which is essential for matching the thermal expansion of copper foil, thereby preventing warpage and delamination during thermal cycling in electronic devices.

High-Frequency Dielectric Layers for 5G and Advanced Packaging

The low dielectric constant (Dk = 2.53–2.76) and dissipation factor (Df = 0.0026–0.0032 at 10 GHz) of APAB-based copolymers make them ideal for insulating layers in high-frequency electronics [2]. This performance enables faster signal propagation and lower transmission loss, which are non-negotiable requirements for 5G communication infrastructure, millimeter-wave devices, and advanced semiconductor packaging.

High-Temperature Insulation for Electric Motors and Aerospace Components

Polyimides synthesized using APAB can achieve glass transition temperatures (Tg) exceeding 429 °C [3]. This high thermal stability allows for the use of APAB-derived coatings and films as wire insulation and structural adhesives in environments subject to extreme heat, such as those found in electric vehicle motors, jet engines, and spacecraft components, where conventional polymers would degrade or fail.

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